molecular formula C10H20ClN3O B1398263 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride CAS No. 1219963-84-4

4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride

Cat. No.: B1398263
CAS No.: 1219963-84-4
M. Wt: 233.74 g/mol
InChI Key: WKQWAMZBICFVHT-UHFFFAOYSA-N
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Description

4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride is a heterocyclic compound that features both piperidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical development. The presence of both piperidine and piperazine moieties in its structure makes it a versatile scaffold for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine and piperidine derivatives .

Scientific Research Applications

4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development for neurological and psychiatric disorders.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride is unique due to the presence of both piperidine and piperazine rings, which provide a versatile scaffold for the synthesis of diverse bioactive molecules. This dual-ring structure enhances its potential for various chemical modifications and applications in drug development .

Properties

CAS No.

1219963-84-4

Molecular Formula

C10H20ClN3O

Molecular Weight

233.74 g/mol

IUPAC Name

4-(piperidin-2-ylmethyl)piperazin-2-one;hydrochloride

InChI

InChI=1S/C10H19N3O.ClH/c14-10-8-13(6-5-12-10)7-9-3-1-2-4-11-9;/h9,11H,1-8H2,(H,12,14);1H

InChI Key

WKQWAMZBICFVHT-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CN2CCNC(=O)C2.Cl.Cl

Canonical SMILES

C1CCNC(C1)CN2CCNC(=O)C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride
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4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride
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4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride
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4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride
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4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride

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